5,6-dimethoxy-4-methyl-6H-quinazolin-2-one
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Overview
Description
5,6-Dimethoxy-4-methyl-6H-quinazolin-2-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-4-methyl-6H-quinazolin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4,5-dimethoxybenzoic acid with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-4-methyl-6H-quinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-4-methyl-6H-quinazolin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Shares the quinazoline core but lacks the methoxy and methyl groups.
4-Methylquinazolin-2-one: Similar structure but without the methoxy groups.
6-Methoxyquinazolin-2-one: Lacks one methoxy group compared to 5,6-dimethoxy-4-methyl-6H-quinazolin-2-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methoxy groups can enhance its solubility and interaction with biological targets .
Properties
Molecular Formula |
C11H12N2O3 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
5,6-dimethoxy-4-methyl-6H-quinazolin-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-6-9-7(13-11(14)12-6)4-5-8(15-2)10(9)16-3/h4-5,8H,1-3H3 |
InChI Key |
ZPFAEBUTNFQXPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)N=C2C1=C(C(C=C2)OC)OC |
Origin of Product |
United States |
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